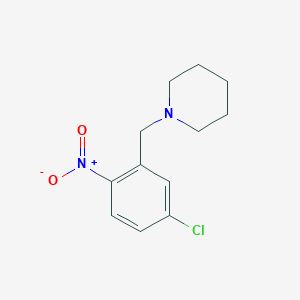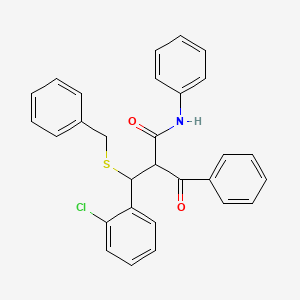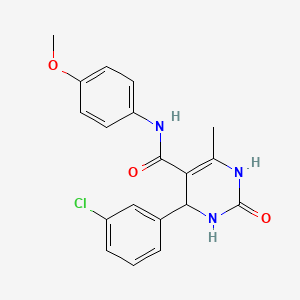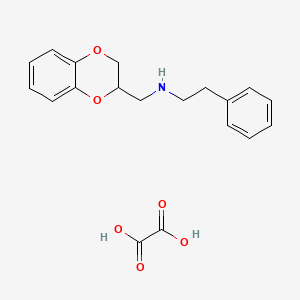![molecular formula C20H17N3O6S B5157948 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide](/img/structure/B5157948.png)
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide, also known as DNTMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DNTMP is a member of the amide family, and its chemical structure consists of a propanamide backbone, a thienylmethyl group, and a dinitrophenoxyphenyl group.
作用机制
The mechanism of action of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression. This compound has also been shown to have anti-inflammatory activity, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using this compound is its potential toxicity, which must be carefully controlled in experiments involving living organisms or cells.
未来方向
There are several future directions for research on 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide, including the investigation of its potential applications in drug delivery, the synthesis of new materials with improved properties, and the development of new anticancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in living organisms.
合成方法
The synthesis of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide involves several steps, including the reaction of 3,5-dinitrophenol with 4-bromoanisole to form 4-(3,5-dinitrophenoxy)anisole, followed by the reaction of this intermediate with 2-thienylmethylamine to form the final product, this compound. This synthesis method has been optimized to yield high purity and yield of this compound.
科学研究应用
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to possess anticancer activity against several cancer cell lines, including breast, lung, and colon cancer. In materials science, this compound has been used as a building block for the synthesis of new materials with potential applications in organic electronics and optoelectronics. In environmental science, this compound has been investigated as a potential pollutant due to its persistence in the environment.
属性
IUPAC Name |
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c24-20(21-13-19-2-1-9-30-19)8-5-14-3-6-17(7-4-14)29-18-11-15(22(25)26)10-16(12-18)23(27)28/h1-4,6-7,9-12H,5,8,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEJWCSZJWQGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CCC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-mesityl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5157870.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5157877.png)
![2-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5157878.png)

![2-(3,4-dimethoxyphenyl)-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5157889.png)
![2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol](/img/structure/B5157896.png)
![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5157906.png)

![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5157926.png)
![N-[(4-chlorophenyl)(phenyl)methyl]urea](/img/structure/B5157936.png)
![6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5157952.png)


